molecular formula C21H18ClN5O2S B2956096 N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895790-68-8

N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2956096
CAS No.: 895790-68-8
M. Wt: 439.92
InChI Key: HKCPKKSZPKBULG-UHFFFAOYSA-N
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Description

N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a novel synthetic compound designed for research purposes, featuring a complex molecular architecture that incorporates both a [1,2,4]triazolo[3,2-b][1,3]thiazole core and an ethanediamide (oxalamide) linker. This structure places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry. The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects . The fusion of the triazole ring with a thiazole ring, as seen in the triazolothiazole component of this molecule, is a common strategy to enhance biological activity and selectivity . The specific substitution pattern, featuring a 3-chlorophenyl group on the oxalamide nitrogen and a 2-methylphenyl group on the triazolothiazole system, is intended to optimize molecular interactions with biological targets, potentially influencing the compound's potency and pharmacokinetic properties. The primary research applications for this compound are anticipated to be in the areas of oncology and infectious disease, given the established cytotoxicity of related triazole-thiadiazole hybrid structures against various cell lines, such as hepatocellular carcinoma (HepG2) . Furthermore, the presence of the 1,2,4-triazole ring suggests potential investigation into its effects on the central nervous system, as similar structures have demonstrated anticonvulsant activity by potentially modulating the GABAA receptor pathway . Researchers may utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool to probe biological mechanisms and identify new therapeutic targets. This product is intended for laboratory research use only and is not certified for human consumption or diagnostic procedures.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-5-2-3-8-17(13)18-25-21-27(26-18)16(12-30-21)9-10-23-19(28)20(29)24-15-7-4-6-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPKKSZPKBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under specific conditionsThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between the target compound and similar triazolothiazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
N'-(3-Chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide (Target) Not explicitly provided ~470–480 (estimated) - 3-Chlorophenyl (ethanediamide)
- 2-Methylphenyl (triazolothiazole)
Electron-withdrawing Cl and electron-donating methyl groups may balance lipophilicity and reactivity.
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide C₂₃H₂₂ClN₅O₃S 483.97 - 3-Chloro-4-methylphenyl
- 4-Methoxyphenyl
- 6-Methyl (triazolothiazole)
Increased steric bulk from 4-methyl and 4-methoxy groups; higher molecular weight.
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide C₂₃H₂₁FN₅O₃S ~502.98 (calculated) - 4-Fluorophenyl
- 4-Methoxyphenyl
Fluorine substituent enhances electronegativity, potentially improving membrane permeability.
N¹-(3-Chloro-4-methylphenyl)-N²-(2-[2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl)oxalamide C₂₁H₁₇Cl₂N₅O₂S 474.40 - 3-Chloro-4-methylphenyl
- 4-Chlorophenyl
Dual chloro substituents increase lipophilicity but may reduce solubility in aqueous media.

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound ’s 2-methylphenyl group on the triazolothiazole core introduces steric hindrance compared to the 4-methoxyphenyl group in or 4-fluorophenyl in . This may alter binding interactions in biological targets.
  • Chlorine vs. Methoxy/Fluoro : Chlorine (electron-withdrawing) in the target compound’s phenyl group contrasts with methoxy (electron-donating, ) or fluoro (polar, ), affecting electronic distribution and dipole moments.

However, dual chloro substituents (as in ) may counteract this by increasing hydrophobicity.

Synthetic Accessibility :

  • Derivatives with para-substituted phenyl groups (e.g., 4-methoxy in ) may require more complex synthesis compared to the target’s 2-methylphenyl group, which is sterically accessible.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or thermodynamic data for the target compound, structural comparisons suggest:

  • Pharmacokinetic Potential: The balance between chloro (lipophilic) and methyl (moderately bulky) groups may optimize blood-brain barrier penetration or metabolic stability.
  • Need for Experimental Validation : Computational modeling or in vitro assays (e.g., binding affinity studies) are required to confirm hypotheses derived from analog comparisons.

Biological Activity

N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its synthesis, biological evaluations, and structural characteristics.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 3-chlorophenyl isothiocyanate with other reagents under controlled conditions to yield the desired triazole-thiazole derivative. The compound's melting point and structural properties have been characterized using techniques such as IR spectroscopy and X-ray crystallography .

Anticonvulsant Activity

Research has demonstrated that derivatives of triazoles and thiazoles exhibit significant anticonvulsant properties. In particular, compounds similar to this compound have been evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For instance, certain derivatives showed protective indices indicating their potential as anticonvulsants with favorable safety profiles .

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole49.194.11.9
N'-(3-chlorophenyl)-N-{...}TBDTBDTBD

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Triazole derivatives are known to possess a broad spectrum of activity against various pathogens. Studies have shown that certain structural modifications can enhance their efficacy against bacteria like Escherichia coli and Staphylococcus aureus. The presence of functional groups such as thiazoles in the structure may contribute to increased antimicrobial potency .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of triazole and thiazole derivatives:

  • Anticonvulsant Evaluation : A study on a series of thiazolo-triazole derivatives found that specific substitutions led to enhanced anticonvulsant activity in animal models. The results indicated that modifications at the phenyl rings significantly influenced their protective effects against induced seizures .
  • Antimicrobial Screening : Another research effort synthesized various triazole derivatives and tested them against fungal strains such as Candida albicans. Compounds exhibiting moderate to high activity were identified, suggesting potential therapeutic applications in treating fungal infections .

Structural Characteristics

The crystal structure of N'-(3-chlorophenyl)-N-{...} reveals a U-shaped conformation with specific dihedral angles between the chromophores. The molecular packing is characterized by planar arrangements which may facilitate interactions with biological targets. The detailed analysis from X-ray crystallography indicates that the compound's geometry plays a crucial role in its biological activity .

Q & A

Q. What are the key synthetic routes for preparing N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example:

Step 1 : Formation of the triazolo-thiazole core via cyclization of precursors like 2-chloro-N-(substituted phenyl)acetamides with triazole derivatives under POCl₃ catalysis (as seen in analogous triazolo-thiadiazole syntheses) .

Step 2 : Functionalization of the ethyl linker group via nucleophilic substitution or amidation.

Step 3 : Coupling the chlorophenyl-ethanediamide moiety using carbodiimide-based coupling agents (e.g., DCC or EDC).
Critical factors include temperature control (80–120°C for cyclization), solvent polarity (DMF or acetonitrile for cyclization steps), and stoichiometric ratios to minimize side products. Yield optimization often requires Design of Experiments (DoE) to balance competing parameters .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming substituent positions and linker connectivity. For example, aromatic protons in the 3-chlorophenyl group appear as distinct doublets in δ 7.2–7.8 ppm, while methyl groups in the triazolo-thiazole ring resonate near δ 2.5 ppm .
  • X-ray Diffraction : Critical for resolving ambiguities in stereochemistry or bond angles. A study on related triazolo-thiadiazoles used X-ray to confirm dihedral angles between aromatic rings (e.g., 45–60° between thiazole and phenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities from incomplete cyclization .

Q. How can researchers optimize reaction selectivity to avoid byproducts like regioisomers or uncyclized intermediates?

  • Methodological Answer :
  • Computational Pre-Screening : Use density functional theory (DFT) to predict thermodynamic favorability of cyclization pathways. For example, ICReDD’s approach combines quantum chemical calculations with experimental validation to identify low-energy transition states .
  • Additive Screening : Additives like triethylamine or iodine can enhance cyclization efficiency by stabilizing intermediates or removing sulfur byproducts (e.g., S₈ in thiadiazole syntheses) .
  • In Situ Monitoring : Techniques like HPLC or ReactIR track reaction progress and detect early-stage byproducts .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical environments (e.g., catalytic systems or solvent matrices)?

  • Methodological Answer :
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore potential reaction pathways. For instance, ICReDD employs this to identify viable intermediates in triazolo-thiazole syntheses .
  • Molecular Dynamics (MD) Simulations : COMSOL Multiphysics or Gaussian-based simulations model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
  • Machine Learning (ML) : Train ML models on existing triazolo-thiazole datasets to predict optimal solvent-catalyst pairs (e.g., acetonitrile with POCl₃ for cyclization) .

Q. How should researchers resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to harmonize data from multiple studies. A case study on thiadiazole derivatives used meta-regression to identify confounding variables like solvent carryover .
  • Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity independently of cell-based assays .

Q. What advanced techniques enable mechanistic studies of the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to targets (e.g., kinases or proteases) to identify key binding motifs .
  • Isotope-Labeling : Use ¹⁵N or ¹³C-labeled analogs in NMR to map binding interfaces and conformational changes .
  • Kinetic Isotope Effects (KIE) : Differentiate between rate-limiting steps (e.g., hydrogen bonding vs. hydrophobic interactions) during enzyme inhibition .

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